molecular formula C8H7ClN2S B1492678 4-(chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2090279-78-8

4-(chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole

Cat. No. B1492678
CAS RN: 2090279-78-8
M. Wt: 198.67 g/mol
InChI Key: XJYIQUNANRBLIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole, also known as CMTTP, is a heterocyclic compound belonging to the pyrazole family. It is a colorless solid that is soluble in organic solvents and is known for its unique properties and potential applications in medicinal chemistry and organic synthesis. CMTTP is a promising compound for research, as it has been found to have potential therapeutic activities in a variety of conditions.

Scientific Research Applications

Environmental Monitoring and Toxicology

  • Exposure Assessment : Pyrazole and thiophene derivatives are used to assess environmental exposure to organophosphorus and pyrethroid pesticides. Studies measure metabolites in urine samples as direct indicators of exposure, aiming to understand exposure levels in populations, such as children in South Australia (Babina et al., 2012).

  • Temporal Variability in Biomarkers : Investigations into the variability of urinary pyrethroid biomarkers over time help in understanding the consistency and persistence of exposure among individuals, as seen in a study involving Chinese young-aged adults (Lin et al., 2020).

Pharmacokinetics and Drug Development

  • Receptor Occupancy and Drug Efficacy : Research on pyrazolo-triazine derivatives, similar in structure to pyrazole, explores the relationship between receptor occupancy, drug exposure, and pharmacological efficacy. This is crucial in drug development for ensuring the desired therapeutic outcomes, as demonstrated in a study on the corticotropin-releasing factor 1 antagonist DMP696 (Li et al., 2003).

  • Metabolism and Excretion : Understanding the metabolism and excretion profiles of drugs is essential in drug development. Studies on compounds like INCB018424, involving pyrazole structures, reveal insights into the absorption, metabolism, and elimination pathways, which are critical for designing safe and effective drugs (Shilling et al., 2010).

properties

IUPAC Name

4-(chloromethyl)-5-thiophen-3-yl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c9-3-7-4-10-11-8(7)6-1-2-12-5-6/h1-2,4-5H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYIQUNANRBLIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=C(C=NN2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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